potassium [(3-cyanophenyl)methyl]trifluoroboranuide
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Overview
Description
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C8H6BF3KN and a molecular weight of 223.04 g/mol . This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene and Synblock offer this compound with high purity levels (NLT 98%) and provide various analytical documents such as MSDS, NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The reaction conditions are generally mild, making the compound suitable for a wide range of applications.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki–Miyaura coupling reaction, the major product is typically a biaryl compound .
Scientific Research Applications
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of potassium [(3-cyanophenyl)methyl]trifluoroboranuide involves its participation in various chemical reactions. The compound acts as a nucleophile in the Suzuki–Miyaura coupling reaction, where it transfers its organic group to the palladium catalyst, forming a new carbon–carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the cyano group.
Potassium (4-cyanophenyl)trifluoroborate: Similar but with the cyano group in a different position.
Potassium (3-methylphenyl)trifluoroborate: Similar but with a methyl group instead of a cyano group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
2126821-82-5 |
---|---|
Molecular Formula |
C8H6BF3KN |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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